1-Butene, 2-(chloromethyl)-

Description

BenchChem offers high-quality 1-Butene, 2-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNYBFQRYQEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945700 | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23010-02-8 | |

| Record name | 1-Butene, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butene, 2-(chloromethyl)-

Abstract

1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8), a versatile chlorinated alkene, serves as a critical building block in advanced organic synthesis.[1][2] Its bifunctional nature, featuring both a reactive double bond and a chloromethyl group, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialized polymers.[3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, grounded in mechanistic principles and field-proven insights. We will dissect established laboratory protocols, evaluate the causality behind experimental choices, and present a comparative analysis of the core strategies, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.

Physicochemical Profile and Structural Characteristics

Understanding the fundamental properties of 1-Butene, 2-(chloromethyl)- is essential for its synthesis, handling, and application. The molecule's structure, featuring a terminal double bond adjacent to a carbon bearing a chloromethyl group, dictates its reactivity in electrophilic additions, nucleophilic substitutions, and polymerization reactions.[3]

| Property | Value | Source |

| CAS Number | 23010-02-8 | [1][2][5] |

| Molecular Formula | C₅H₉Cl | [2][5] |

| Molecular Weight | 104.58 g/mol | [2][3] |

| IUPAC Name | 2-(chloromethyl)but-1-ene | [2] |

| Synonyms | β-Ethallyl chloride, 3-Chloro-2-ethyl-1-propene | [5][6] |

| Appearance | Colorless oil/liquid | [1][3] |

| Boiling Point | ~101-103.8 °C (estimated) | [3][7] |

| Density | ~0.891-0.917 g/cm³ | [3][7] |

| SMILES | C=C(CC)CCl | [3] |

Core Synthesis Methodologies

The synthesis of 1-Butene, 2-(chloromethyl)- can be approached through several distinct pathways. This section details the most robust and scientifically validated methods, focusing on mechanistic underpinnings and practical execution.

Method 1: Hydrochlorination of 2-Methyl-2-Butene

This represents one of the most established and reliable laboratory-scale syntheses.[3][4] The strategy leverages the principles of electrophilic addition of hydrogen halides to an alkene.

Scientific Rationale & Mechanistic Insight: The reaction proceeds via a classic Markovnikov addition mechanism. 2-Methyl-2-butene, a readily available starting material, reacts with hydrogen chloride (HCl). The proton from HCl adds to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at the C2 position. The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbocation to yield the tertiary chloride, 2-chloro-2-methylbutane. While this is the major product, under specific conditions, rearrangement or alternative addition products can be influenced. However, for analogous structures, this pathway is a primary consideration. For the synthesis of the target compound, a related precursor would be necessary. Based on available data, the hydrochlorination of 2-methyl-1 -butene could theoretically yield 2-(chloromethyl)-1-butene, but this specific transformation lacks direct experimental confirmation in the reviewed literature.[4]

A well-documented analogous reaction is the hydrochlorination of 2-methyl-2-butene, which is thermochemically favorable, with a reaction enthalpy (ΔrH°) of -14.12 ± 0.22 kcal/mol in the liquid phase.[3][4] This demonstrates the thermodynamic driving force behind such additions.

Caption: General workflow for hydrochlorination of an alkene.

Exemplary Experimental Protocol (Adapted from SN1 Synthesis Principles): This protocol is based on the general procedure for reacting a tertiary alcohol with concentrated HCl to form a tertiary alkyl halide, a mechanistically similar SN1-type process that relies on carbocation formation.[8]

-

Reaction Setup: In a separatory funnel, combine 1.0 equivalent of the starting alkene (e.g., 2-methyl-1-butene) with 2.5 equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Stopper the funnel and swirl gently for approximately one minute without shaking.[8] Following this, shake the funnel for 15-20 minutes, frequently venting to release any pressure buildup.[8] Allow the layers to separate.

-

Work-up & Isolation:

-

Carefully drain the lower aqueous layer.

-

Wash the remaining organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine. After each wash, allow the layers to separate and drain the lower aqueous layer.

-

Transfer the crude organic product to a clean, dry Erlenmeyer flask.

-

-

Drying and Purification:

Method 2: Allylic Chlorination

Allylic chlorination is a powerful method for introducing a chlorine atom at a position adjacent to a carbon-carbon double bond.[3] This approach typically involves a free-radical mechanism.

Scientific Rationale & Mechanistic Insight: The reaction proceeds through a free-radical chain reaction involving three key stages:

-

Initiation: A radical initiator (e.g., UV light or a chemical initiator) cleaves the chlorine molecule (Cl₂) into two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the allylic position of the butene substrate. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. This allylic radical then reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, which continues the chain.

-

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

A significant challenge in free-radical chlorination is controlling regioselectivity, as multiple allylic positions may be available or rearrangements can occur. Modern methods have been developed to address this.

Advanced Sub-Method: Regioselective Ene-Type Chlorination with Activated DMSO A highly effective and regioselective protocol utilizes a system of dimethyl sulfoxide (DMSO) activated by chlorotrimethylsilane (TMSCl).[9][10][11] This method is particularly suited for electron-rich alkenes and offers a cleaner alternative to traditional radical halogenations.[9]

Mechanism: The reaction does not proceed via a standard free-radical pathway. Instead, DMSO and TMSCl react to form an electrophilic intermediate, a dimethylsulfide cation.[9] This intermediate facilitates a selective ene-type reaction with the alkene, leading to the highly regioselective formation of the allylic chloride.[9]

Caption: Workflow for regioselective chlorination via activated DMSO.

Detailed Experimental Protocol (Adapted from Zografos et al.): [9][10]

-

Preparation of Activated Reagent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve DMSO (3.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (TMSCl, 1.5 equiv.) dropwise and stir the mixture for 5 minutes at 0 °C.

-

Reaction: To the pre-activated reagent, add a solution of the alkene substrate (1.0 equiv.) in anhydrous DCM dropwise over 10-15 minutes.

-

Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Butene, 2-(chloromethyl)-.

Alternative & Emerging Synthetic Routes

While hydrochlorination and specialized allylic chlorination are primary methods, other routes offer potential alternatives.

-

Direct Chlorination: The reaction of 1-butene with chlorine gas can produce the target compound through a radical mechanism.[3] However, this method often suffers from a lack of selectivity, leading to a mixture of chlorinated products and potential over-halogenation, making it less suitable for fine chemical synthesis.[12]

-

Chloromethylation: The use of chloromethyl methyl ether in the presence of a Lewis acid can achieve chloromethylation of certain alkenes.[3] This method is powerful but requires handling highly carcinogenic reagents like chloromethyl methyl ether, necessitating stringent safety protocols.[13][14]

-

Electrochemical Synthesis: Electrooxidative chlorination techniques have been successfully employed to synthesize more complex derivatives, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene.[3][4] This highlights the potential of electrochemical methods for creating functionalized analogs, offering high selectivity by controlling the electrical potential.[3]

Comparative Analysis of Core Methodologies

The choice of synthetic route depends critically on factors such as required purity, scale, available equipment, and safety considerations.

| Feature | Method 1: Hydrochlorination | Method 2: Allylic Chlorination (DMSO/TMSCl) |

| Principle | Electrophilic Addition (Markovnikov) | Ene-Type Reaction |

| Regioselectivity | Generally high, dictated by carbocation stability. | Excellent, directed by the activated DMSO complex.[9] |

| Key Reagents | Alkene, Concentrated HCl | Alkene, DMSO, TMSCl |

| Byproducts | Potential for isomeric chlorides, polymers. | Trimethylsilanol, dimethyl sulfide. |

| Conditions | Moderate temperatures, strong acid. | Mild (0 °C to RT), anhydrous.[9] |

| Scalability | Well-established and scalable. | Reported as scalable.[9] |

| Safety | Requires handling of corrosive concentrated acid. | Requires anhydrous conditions; TMSCl is moisture-sensitive. |

Conclusion

The synthesis of 1-Butene, 2-(chloromethyl)- is achievable through several well-defined chemical pathways. The hydrochlorination of an appropriate alkene precursor stands as a classic and fundamentally understood laboratory method. For applications demanding high regioselectivity and cleaner reaction profiles, modern allylic chlorination protocols, particularly the use of an activated DMSO/TMSCl system, present a superior alternative.[9] As the demand for precisely functionalized building blocks in pharmaceutical and materials science continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will remain a key focus for the research community.[3]

References

-

Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89960, 2-(Chloromethyl)-1-butene. PubChem. Available at: [Link]

-

ChemSynthesis. (n.d.). (2Z)-1-chloro-2-methyl-2-butene. Available at: [Link]

-

NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(chloromethyl)- and 2-(bromomethyl)-2H,3H-[3][9]thiazino[2,3,4-ij]quinolin-4-ium chlorides 6 and 7. Available at: [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. DataPDF. Available at: [Link]

-

ResearchGate. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. Available at: [Link]

-

NIST. (n.d.). 1-Butene, 2-(chloromethyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available at: [Link]

-

Prosa, M., et al. (2020). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 25(21), 5123. Available at: [Link]

-

LookChem. (n.d.). 1-Chloro-2-methyl-1-butene. Available at: [Link]

- Google Patents. (n.d.). US4036899A - Synthesis of prenyl chloride.

-

Wikipedia. (n.d.). Methallyl chloride. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides. Available at: [Link]

-

Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Available at: [Link]

-

Jing, Y., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports, 12(1), 2538. Available at: [Link]

-

YouTube. (2020). Preparation of 2-Chloro-2-methylbutane (SN1). Available at: [Link]

Sources

- 1. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]

- 2. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Butene, 2-(chloromethyl)- | 23010-02-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 6. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. datapdf.com [datapdf.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Butene, 2-(chloromethyl)-: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Butene, 2-(chloromethyl)-, a versatile bifunctional reagent with significant potential in organic synthesis and drug discovery. We will delve into its chemical and physical properties, explore detailed synthetic methodologies, analyze its spectral characteristics, and discuss its applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical development.

Core Chemical and Physical Properties

1-Butene, 2-(chloromethyl)-, also known by synonyms such as 2-(chloromethyl)but-1-ene and β-ethallyl chloride, is a chlorinated alkene with the molecular formula C₅H₉Cl.[1][2] Its structure, featuring both a reactive double bond and a primary alkyl chloride, makes it a valuable building block for introducing a C5 unit with dual functionalities for subsequent chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 23010-02-8 | [1] |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | ~101 °C at 760 mmHg | [3] |

| Density | ~0.891 g/cm³ | [3] |

| Flash Point | 6.8 °C | [3] |

| Vapor Pressure | 41.3 mmHg at 25°C | [3] |

| SMILES | C=C(CC)CCl | [3] |

Synthesis and Reactivity: A Mechanistic Perspective

The unique reactivity of 1-Butene, 2-(chloromethyl)- stems from the interplay between its two functional groups: the nucleophilic π-bond of the alkene and the electrophilic carbon of the chloromethyl group. This duality allows for a diverse range of chemical transformations.

Synthetic Protocols

A common and effective method for the synthesis of allylic chlorides like 1-Butene, 2-(chloromethyl)- is the free-radical chlorination of the corresponding alkene. This approach leverages the relative weakness of the allylic C-H bond.

Experimental Protocol: Free-Radical Chlorination of 2-Ethyl-1-butene

This protocol is adapted from established procedures for the synthesis of allylic chlorides.

-

Materials: 2-Ethyl-1-butene, N-Chlorosuccinimide (NCS), benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator, carbon tetrachloride (CCl₄) as the solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-1-butene (1.0 eq) in CCl₄.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1-Butene, 2-(chloromethyl)-.

-

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, which favors allylic substitution over addition to the double bond.

-

Radical Initiator (BPO or AIBN): These initiators are used to generate the initial radicals that start the chain reaction.

-

Carbon Tetrachloride (CCl₄): This solvent is inert under the reaction conditions and has a suitable boiling point for reflux.

Caption: Synthetic workflow for 1-Butene, 2-(chloromethyl)-.

Reactivity Profile

The reactivity of 1-Butene, 2-(chloromethyl)- is characterized by three main types of reactions:

-

Electrophilic Addition to the Alkene: The double bond can be attacked by electrophiles, leading to the formation of addition products.

-

Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.

-

Elimination Reactions: Under basic conditions, elimination of HCl can occur to form a conjugated diene.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the unambiguous identification and characterization of 1-Butene, 2-(chloromethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~5.1-5.3 ppm (2H, multiplet): Vinyl protons (=CH₂)

-

~4.0 ppm (2H, singlet): Methylene protons adjacent to the chlorine atom (-CH₂Cl)

-

~2.1 ppm (2H, quartet): Methylene protons of the ethyl group (-CH₂CH₃)

-

~1.1 ppm (3H, triplet): Methyl protons of the ethyl group (-CH₂CH₃)

¹³C NMR (Predicted):

-

~145 ppm: Quaternary vinylic carbon (=C(CH₂Cl)CH₂CH₃)

-

~115 ppm: Terminal vinylic carbon (=CH₂)

-

~48 ppm: Methylene carbon attached to chlorine (-CH₂Cl)

-

~28 ppm: Methylene carbon of the ethyl group (-CH₂CH₃)

-

~12 ppm: Methyl carbon of the ethyl group (-CH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of 1-Butene, 2-(chloromethyl)- is expected to show characteristic absorption bands for the alkene and the alkyl chloride functionalities.

-

~3080 cm⁻¹: C-H stretch of the vinyl group

-

~1645 cm⁻¹: C=C stretch of the alkene

-

~910 cm⁻¹ and 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group

-

~750 cm⁻¹: C-Cl stretch

Mass Spectrometry

The mass spectrum of 1-Butene, 2-(chloromethyl)- will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak.

Predicted Fragmentation Pattern:

-

m/z = 104/106 (M⁺): Molecular ion.

-

m/z = 69: Loss of a chlorine radical ([M-Cl]⁺).

-

m/z = 55: Loss of the chloromethyl radical ([M-CH₂Cl]⁺), a stable allylic cation.

-

m/z = 49: Chloromethyl cation ([CH₂Cl]⁺).

Applications in Drug Discovery and Development

The bifunctional nature of 1-Butene, 2-(chloromethyl)- makes it a valuable synthon for the construction of complex molecular frameworks found in many biologically active compounds and natural products. Its ability to participate in palladium-catalyzed cross-coupling reactions has been particularly exploited in the synthesis of nitrogen-containing heterocycles.

Palladium-Catalyzed Intramolecular Tandem Aminoalkylation

One of the notable applications of 1-Butene, 2-(chloromethyl)- is in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions to construct fused indoline structures. This transformation proceeds through a C-H activation mechanism.

Mechanism:

-

Coordination: The palladium(II) catalyst coordinates to the alkene of the substrate.

-

C-H Activation: The palladium catalyst facilitates the activation of a C(sp³)-H bond, typically at a benzylic or amide α-position, forming a palladacycle intermediate.

-

Migratory Insertion: The coordinated alkene inserts into the palladium-carbon bond.

-

Reductive Elimination: Reductive elimination from the resulting palladium intermediate forms the new carbon-carbon and carbon-nitrogen bonds, closing the rings and regenerating the active palladium(II) catalyst.

Caption: Palladium-catalyzed aminoalkylation cycle.

This methodology provides an efficient and atom-economical route to complex heterocyclic systems that are prevalent in many pharmaceutical agents.

Safety and Handling

1-Butene, 2-(chloromethyl)- is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely toxic and corrosive.[3] Due to its potential as an alkylating agent, it should be treated as a potential carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

1-Butene, 2-(chloromethyl)- is a versatile and reactive building block with significant potential for the synthesis of complex organic molecules. Its unique combination of an alkene and an alkyl chloride functionality allows for a wide range of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

-

Cheméo. (n.d.). 1-Butene, 2-chloro-3-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Butene, 1-chloro-2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-1-butene. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Chloromethyl)-3-tosyl-1-butene. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 2-(chloromethyl)- Gas Chromatography. Retrieved from [Link]

-

NOVA Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2Z)-1-chloro-2-methyl-2-butene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butene, 1-chloro-2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 1-chloro-2-methyl-. Retrieved from [Link]

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 117-153. [Link]

-

Goundry, A. N., & Toste, F. D. (2015). Palladium(II)-Catalyzed Intramolecular Tandem Aminoalkylation via Divergent C(sp3)−H Functionalization. Journal of the American Chemical Society, 137(3), 1130–1135. [Link]

-

Bengtsson, C., & Gravenfors, Y. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4818. [Link]

-

Wolfe, J. P., & Stambuli, J. P. (2009). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Accounts of chemical research, 42(4), 509–521. [Link]

Sources

An In-depth Technical Guide to 1-Butene, 2-(chloromethyl)-: Molecular Structure, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive analysis of 1-Butene, 2-(chloromethyl)-, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. The document delineates its core chemical identity, explores its three-dimensional structure, and offers a detailed examination of its spectroscopic signature. Furthermore, this guide presents robust methodologies for its synthesis, explains the underlying principles of its chemical reactivity, and discusses its utility as a synthetic intermediate. The content is structured to deliver not just procedural information but also the causal reasoning behind experimental choices, ensuring a deep, actionable understanding for professionals in the field.

Chemical Identity and Physicochemical Properties

1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene, is a chlorinated alkene that serves as a valuable building block in synthetic chemistry.[1][2] Its structure incorporates two key reactive sites: a terminal double bond and a primary allylic chloride. This duality makes it a versatile precursor for a wide range of chemical transformations.[1]

The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, characterization, and application in experimental design.

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)but-1-ene | [2] |

| Synonyms | β-Ethallyl chloride; 3-Chloro-2-ethyl-1-propene | [3][4] |

| CAS Number | 23010-02-8 | [2][3][4] |

| Molecular Formula | C₅H₉Cl | [2][3][4] |

| Molecular Weight | 104.58 g/mol | [2] |

| InChI Key | LTVNYBFQRYQEJU-UHFFFAOYSA-N | [3][4] |

Molecular Structure and Spectroscopic Characterization

The structural arrangement of 1-Butene, 2-(chloromethyl)- is central to its reactivity. The molecule features a four-carbon backbone with a double bond between C1 and C2. A chloromethyl group is attached to C2, placing the chlorine atom in an allylic position, which significantly influences its reactivity in substitution reactions.[5]

Molecular Structure Diagram

The following diagram illustrates the connectivity and arrangement of atoms within the 2-(chloromethyl)but-1-ene molecule.

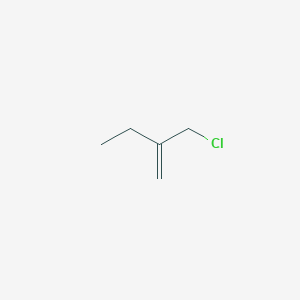

Caption: 2D structure of 1-Butene, 2-(chloromethyl)-.

Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-(chloromethyl)but-1-ene. While a complete experimental dataset is not compiled in a single source, a robust profile can be constructed from available data and expert interpretation based on its structure.

Electron ionization mass spectrometry (EI-MS) data for this compound is available through the NIST WebBook.[3][4] The molecular ion peak [M]⁺ is expected at m/z 104 (for ³⁵Cl) and 106 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the isotopic abundance of chlorine. A key fragmentation pathway involves the loss of the chlorine atom to form a stable allylic carbocation [M-Cl]⁺ at m/z 69, which is often the base peak.

-

~3080 cm⁻¹: =C-H stretch (alkene)

-

~2960-2850 cm⁻¹: C-H stretch (alkane)

-

~1650 cm⁻¹: C=C stretch (alkene)[6]

-

~1450 cm⁻¹: -CH₂- bend

-

~900 cm⁻¹: =CH₂ out-of-plane bend

-

~750-650 cm⁻¹: C-Cl stretch

The presence of the C=C stretching band is a clear indicator of unsaturation.[6] Vapor phase IR spectral data has been noted in public databases, confirming its characterization is feasible.[2]

Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. The following table outlines the expected NMR data in a standard solvent like CDCl₃.

| Group | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| =CH₂ | 4.9-5.1, two singlets | ~115 | Vinylic protons on a terminal alkene are typically in this region. |

| -CH₂-Cl | ~4.1, singlet | ~48 | Protons on a carbon adjacent to chlorine are deshielded. The lack of adjacent protons results in a singlet. |

| -CH₂- | ~2.2, quartet | ~30 | Methylene protons adjacent to a double bond and a methyl group. Splitting by the -CH₃ group. |

| -CH₃ | ~1.1, triplet | ~12 | Terminal methyl group protons, split by the adjacent -CH₂- group. |

| >C= | N/A | ~145 | Quaternary vinylic carbon, typically deshielded. |

Synthesis Methodologies

The synthesis of 1-Butene, 2-(chloromethyl)- can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scale. The most plausible routes involve either the hydrochlorination of a corresponding diene or the allylic chlorination of an alkene.

Pathway 1: Hydrochlorination of 2-Methyl-1,3-butadiene (Isoprene)

A logical and direct approach is the Markovnikov addition of hydrogen chloride (HCl) to isoprene. In this reaction, the proton (H⁺) adds to the less substituted carbon of one of the double bonds, generating a stable tertiary allylic carbocation. The subsequent attack by the chloride ion (Cl⁻) can lead to different isomers, but careful control of reaction conditions can favor the formation of the desired product.

Pathway 2: Hydrochlorination of 2-Methyl-2-butene

An established laboratory approach involves the hydrochlorination of 2-methyl-2-butene.[7] This reaction also proceeds via Markovnikov addition, where the proton adds to the C3, forming a tertiary carbocation at C2, which is then attacked by the chloride ion. This method is noted for its thermochemical favorability.[7]

Experimental Protocol: Synthesis via Hydrochlorination of 2-Methyl-2-butene

This protocol is a representative procedure based on established chemical principles for hydrochlorination reactions.[7]

Materials:

-

2-Methyl-2-butene

-

Hydrogen chloride (gas or concentrated aqueous solution)

-

Anhydrous diethyl ether or methylene chloride

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube (if using HCl gas)

-

Drying tube (CaCl₂)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask with 2-methyl-2-butene (1.0 eq) dissolved in anhydrous diethyl ether (approx. 2 M). Cool the flask to 0 °C in an ice bath.

-

HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add concentrated hydrochloric acid (1.2 eq) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the starting material is consumed, stop the HCl addition. Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Butene, 2-(chloromethyl)-.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Butene, 2-(chloromethyl)-.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Butene, 2-(chloromethyl)- stems from its dual functionality. The allylic chloride is highly susceptible to nucleophilic substitution, while the double bond is available for addition reactions.

Nucleophilic Substitution Reactions

The C-Cl bond is activated by the adjacent double bond, which stabilizes the transition state of Sₙ2 reactions and any potential carbocation in Sₙ1 reactions. This makes it significantly more reactive than its saturated analogue, 1-chloro-2-methylbutane. It readily reacts with a variety of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce new functional groups at the allylic position, a foundational reaction for building molecular complexity.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 4. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Buy 1-Butene, 2-(chloromethyl)- | 23010-02-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Butene, 2-(chloromethyl)- (CAS: 23010-02-8)

Foreword: Unpacking a Versatile Synthetic Building Block

1-Butene, 2-(chloromethyl)-, also known by its synonym 2-(chloromethyl)-1-butene, represents a class of bifunctional organic compounds whose value in synthetic chemistry is derived from its unique structural arrangement. Possessing both a reactive terminal double bond and a strategically positioned chloromethyl group, this molecule is not merely a chlorinated hydrocarbon but a versatile precursor for constructing complex molecular architectures.[1][2] The allylic nature of the chloromethyl group imparts distinct electronic properties that influence the reactivity at both functional sites, opening avenues for diverse synthetic transformations.[1] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity, applications, and critical safety protocols, designed to equip researchers with the knowledge to effectively and safely leverage this compound in their work.

Core Physicochemical & Structural Data

A foundational understanding of a reagent begins with its physical and chemical properties. 1-Butene, 2-(chloromethyl)- is a colorless to pale yellow liquid characterized by the molecular formula C₅H₉Cl.[1][3][4] Its dual functionality makes it a potent intermediate for a variety of chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 23010-02-8 | [3][5][6] |

| Molecular Formula | C₅H₉Cl | [1][3][6] |

| Molecular Weight | 104.58 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4][5] |

| Boiling Point | ~101°C at 760 mmHg | [1][3] |

| Density | 0.891 g/cm³ | [1][3] |

| Flash Point | 6.8°C | [3] |

| Refractive Index | 1.418 | [3] |

| SMILES | C=C(CC)CCl | [1][7] |

| InChI Key | LTVNYBFQRYQEJU-UHFFFAOYSA-N | [6][7] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 1-Butene, 2-(chloromethyl)- can be approached through several routes, each leveraging fundamental principles of organic reaction mechanisms. The choice of method often depends on the availability of starting materials, desired purity, and scale.

Established Synthesis Route: Hydrochlorination of 2-Methyl-2-Butene

One of the more established laboratory methods involves the hydrochlorination of 2-methyl-2-butene.[1] This reaction is a classic example of an electrophilic addition governed by Markovnikov's rule .

Causality and Mechanistic Insight: The reaction proceeds via the formation of a tertiary carbocation intermediate, which is more stable than the alternative secondary carbocation. The hydrogen atom from HCl preferentially adds to the less substituted carbon of the double bond, leading to the formation of this stable intermediate. The subsequent attack by the chloride ion results in the regioselective formation of the desired 2-(chloromethyl)-1-butene product. The thermochemistry of this liquid-phase reaction is favorable, with a reported enthalpy of -14.12 ± 0.22 kcal/mol.[1]

Experimental Protocol: Laboratory Scale Synthesis

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-methyl-2-butene in an appropriate anhydrous solvent such as methylene chloride.

-

Reagent Addition: Cool the solution in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the solution under vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature. Neutralize the excess acid by washing the organic phase with a saturated sodium bicarbonate solution, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure 1-Butene, 2-(chloromethyl)-.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Butene, 2-(chloromethyl)-.

Chemical Reactivity: The Power of Dual Functionality

The synthetic utility of 1-Butene, 2-(chloromethyl)- stems from the presence of two distinct reactive centers: the C=C double bond and the C-Cl bond.[1] This dual functionality allows for a diverse range of transformations.

-

Electrophilic Addition: The terminal alkene is susceptible to electrophilic attack, allowing for the addition of halogens or hydrogen halides across the double bond.[1]

-

Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic site for S_N2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups.[1][4]

-

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form dienes.[1][4]

-

Radical Reactions: Both the alkene and the chloromethyl group can participate in radical-mediated transformations, depending on the reaction conditions and initiators used.[1]

-

Palladium-Catalyzed Reactions: It serves as a valuable reagent in organometallic chemistry, particularly in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[5][8]

Reaction Pathway: Nucleophilic Substitutiondot

Sources

- 1. Buy 1-Butene, 2-(chloromethyl)- | 23010-02-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 23010-02-8: 2-(chloromethyl)but-1-ene | CymitQuimica [cymitquimica.com]

- 5. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]

- 6. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 7. 1-Butene, 2-(chloromethyl)- (CAS 23010-02-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-BUTENE,2-(CHLOROMETHYL)- | 23010-02-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-1-butene: A Versatile Reagent in Organic Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1-butene, a reactive haloalkene of significant interest to researchers, scientists, and professionals in drug development. The document elucidates its chemical identity, including its IUPAC name and various synonyms, and details its key physicochemical properties. A thorough examination of its synthesis, reactivity, and extensive applications, particularly as a versatile building block in the synthesis of complex organic molecules and pharmaceutical agents, is presented. This guide emphasizes the causality behind experimental choices, provides detailed protocols for its synthesis and application, and is grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

The compound with the chemical structure often referred to as "1-Butene, 2-(chloromethyl)-" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(chloromethyl)but-1-ene .[1] This nomenclature clearly defines the four-carbon butene backbone with the double bond at the first position and a chloromethyl substituent at the second carbon.

This versatile reagent is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

β-Ethallyl chloride[1]

-

3-Chloro-2-ethyl-1-propene[1]

-

2-Ethylallyl chloride[1]

-

1-BUTENE, 2-(CHLOROMETHYL)-[1]

Its unique CAS Registry Number is 23010-02-8 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(chloromethyl)but-1-ene is paramount for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | 101 °C at 760 mmHg | [2] |

| Density | 0.891 g/cm³ | [2] |

| Flash Point | 6.8 °C | [2] |

| Refractive Index | 1.418 | [2] |

| Vapor Pressure | 41.3 mmHg at 25 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [3], |

| Appearance | Colorless oil | |

| Stability | Light sensitive | [3] |

Synthesis and Reactivity

Synthesis of 2-(Chloromethyl)but-1-ene

The synthesis of 2-(chloromethyl)but-1-ene can be achieved through various methods, with the hydrochlorination of 2-ethyl-1,3-butadiene being a common laboratory-scale approach. A detailed experimental protocol is provided below, based on established principles of electrophilic addition to conjugated dienes.

Objective: To synthesize 2-(chloromethyl)but-1-ene from 2-ethyl-1,3-butadiene.

Materials:

-

2-Ethyl-1,3-butadiene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 2-ethyl-1,3-butadiene (1.0 mol). Cool the flask in an ice bath.

-

Addition of HCl: Slowly add concentrated hydrochloric acid (1.2 mol) dropwise from the dropping funnel to the stirred diene over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(chloromethyl)but-1-ene.

Causality of Experimental Choices:

-

The slow, dropwise addition of HCl at low temperatures is crucial to control the exothermic reaction and to favor the 1,2-addition product over the 1,4-addition product, leading to the desired isomer.

-

The aqueous work-up with sodium bicarbonate neutralizes any remaining acid, preventing potential side reactions during distillation.

-

Drying the organic layer is essential to remove water, which could interfere with subsequent reactions where 2-(chloromethyl)but-1-ene is used as a reagent.

Caption: Synthesis of 2-(chloromethyl)but-1-ene via hydrochlorination.

Chemical Reactivity

The reactivity of 2-(chloromethyl)but-1-ene is characterized by the presence of two key functional groups: a terminal double bond and a primary allylic chloride. This dual functionality makes it a highly versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The allylic chloride is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, thiolates, and carbanions. This is a primary pathway for its use in building more complex molecular scaffolds.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like halogens, hydrogen halides, and water (under acidic conditions).

-

Palladium-Catalyzed Reactions: It serves as a useful reagent in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[4]

Applications in Drug Development and Organic Synthesis

The unique structural features of 2-(chloromethyl)but-1-ene make it a valuable building block for the synthesis of various organic compounds, including those with potential therapeutic applications.[5] Its ability to introduce a functionalized four-carbon chain makes it particularly useful in the construction of heterocyclic systems and in the derivatization of existing drug scaffolds.

Role as a Synthetic Intermediate

2-(Chloromethyl)but-1-ene is a key intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the ability to perform selective transformations at either the double bond or the chloromethyl group.

Application in the Synthesis of Bioactive Molecules

While direct incorporation into a marketed drug is not widely documented, its structural motif is relevant in the synthesis of investigational compounds. For instance, allylic chlorides are used to alkylate nitrogen-containing heterocycles, a common core in many drug molecules.

Objective: To demonstrate the use of 2-(chloromethyl)but-1-ene in the N-alkylation of a model heterocyclic compound, imidazole, a common scaffold in medicinal chemistry.

Materials:

-

2-(Chloromethyl)but-1-ene

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous DMF (20 mL).

-

Addition of Base: Add potassium carbonate (1.5 eq) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add 2-(chloromethyl)but-1-ene (1.1 eq) via syringe to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated imidazole derivative.

Causality of Experimental Choices:

-

The use of an anhydrous polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the anion (in this case, the deprotonated imidazole) more nucleophilic.

-

Potassium carbonate is a mild base suitable for deprotonating imidazole without causing significant side reactions.

-

The aqueous work-up is designed to remove the DMF and inorganic salts from the product.

Sources

- 1. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of functional analogs of CC-1065 and the duocarmycins incorporating the cross-linking 9a-chloromethyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-on e (C2BI) alkylation subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Guide to the Spectroscopic Characterization of 1-Butene, 2-(chloromethyl)-

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8), a bifunctional organic molecule featuring both a terminal alkene and a primary alkyl chloride. Understanding the distinct spectral signatures of this compound is crucial for researchers in synthetic chemistry, materials science, and drug development who may utilize it as a reactive intermediate.[1][2] This document synthesizes data from established spectral databases and predictive methodologies to offer a comprehensive analytical framework, grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the molecule's fundamental properties.

| Property | Value | Source |

| Chemical Name | 1-Butene, 2-(chloromethyl)- | IUPAC |

| Synonyms | 2-(chloromethyl)but-1-ene, β-Ethallyl chloride | [3][4] |

| CAS Number | 23010-02-8 | [3][4] |

| Molecular Formula | C₅H₉Cl | [3][4] |

| Molecular Weight | 104.58 g/mol | [3][4] |

The structure, presented below, is key to interpreting the subsequent spectroscopic data. The presence of a terminal double bond, an ethyl group, and a chloromethyl group at a quaternary vinylic position creates a unique and unambiguous spectral fingerprint.

Figure 1: Chemical structure of 1-Butene, 2-(chloromethyl)-.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and structural motifs.

Electron Ionization (EI) Mass Spectrum

The EI mass spectrum for 1-Butene, 2-(chloromethyl)- is available through the NIST Mass Spectrometry Data Center.[4] The data reveals a distinct fragmentation pattern characteristic of an allylic chloride.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Notes |

| 104/106 | ~5% / ~1.6% | [C₅H₉Cl]⁺ | Molecular ion peak (M⁺). The ~3:1 ratio confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |

| 69 | 100% | [C₅H₉]⁺ | Base Peak. Loss of a chlorine radical (•Cl) from the molecular ion. This fragment is a resonance-stabilized tertiary allylic carbocation, explaining its high abundance. |

| 75/77 | ~10% / ~3% | [C₄H₆Cl]⁺ | Loss of an ethyl radical (•CH₂CH₃). |

| 55 | ~30% | [C₄H₇]⁺ | Likely from the fragmentation of the m/z 69 ion. |

| 41 | ~75% | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |

| 29 | ~45% | [C₂H₅]⁺ | Ethyl cation. |

Causality of Fragmentation

The choice of Electron Ionization (EI) as the ionization method is standard for volatile, small organic molecules. The high energy (typically 70 eV) reliably induces fragmentation, which acts as a structural fingerprint.

The fragmentation pathway is dominated by the cleavage of the weakest bonds and the formation of the most stable products. In this molecule, the C-Cl bond is relatively weak and its cleavage leads to the most stable possible fragment.

Figure 2: Proposed primary fragmentation pathway for 1-Butene, 2-(chloromethyl)- in EI-MS.

The formation of the m/z 69 ion as the base peak is the most telling feature.[4] This occurs via the loss of the chlorine radical, forming a tertiary allylic carbocation. This ion's exceptional stability, due to charge delocalization across the π-system and hyperconjugation from the ethyl group, is the thermodynamic driving force behind this fragmentation pathway, making it the most probable event.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program to elute the compound, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a 70 eV electron beam (standard EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. While a public, experimentally verified spectrum was not located in the SDBS database, a vapor phase IR spectrum is noted as available in SpectraBase.[3] Based on the known structure, a reliable predicted spectrum can be detailed.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |

| ~3085 | =C-H stretch | Medium | Confirms the presence of vinylic hydrogens on the terminal alkene. |

| ~2970, ~2880 | C-H (sp³) stretch | Strong | Characteristic of the ethyl and chloromethyl groups. |

| ~1650 | C=C stretch | Medium | Diagnostic for the carbon-carbon double bond. Its position indicates a substituted terminal alkene. |

| ~1460 | -CH₂- bend (scissoring) | Medium | Confirms the presence of methylene groups. |

| ~905 | =CH₂ bend (out-of-plane) | Strong | A very characteristic and strong absorption for a terminal vinyl group (R₂C=CH₂). |

| ~740 | C-Cl stretch | Strong | Confirms the presence of the alkyl chloride functionality. |

Causality of IR Absorptions

The selection of specific wavenumber regions for analysis is dictated by established correlation charts. The most diagnostic peaks for this molecule are the strong C-Cl stretch, the C=C stretch, and the strong out-of-plane bend for the =CH₂ group. The combination of these three peaks provides compelling evidence for the presence of a terminal alkene containing an alkyl chloride. The absence of absorptions in the -OH (~3300 cm⁻¹) or C=O (~1715 cm⁻¹) regions is equally important for confirming the structure's purity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened cloth (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) by the instrument's software to generate the final infrared spectrum (Absorbance vs. Wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (protons) and ¹³C. No public experimental NMR data was found for this specific compound, so the following analysis is based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure presents four unique proton environments.

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H_a | ~5.15 | 2H | s (or two narrow d) | - | Vinylic protons (=CH₂). Deshielded by the double bond. Appear as two closely spaced signals due to geminal coupling and slight magnetic inequivalence. |

| H_b | ~4.05 | 2H | s | - | Methylene protons adjacent to chlorine (-CH₂Cl). Strongly deshielded by the electronegative Cl atom. Expected to be a singlet as there are no adjacent protons. |

| H_c | ~2.10 | 2H | q | J ≈ 7.5 Hz | Methylene protons of the ethyl group (-CH₂CH₃). Adjacent to 3 protons, hence a quartet (n+1 rule). |

| H_d | ~1.05 | 3H | t | J ≈ 7.5 Hz | Methyl protons of the ethyl group (-CH₂CH₃). Adjacent to 2 protons, hence a triplet (n+1 rule). |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule has five distinct carbon environments.

| Label | Chemical Shift (δ, ppm) | Rationale |

| C1 | ~145 | Quaternary sp² carbon (=C<). Deshielded due to its position in the double bond and substitution. |

| C2 | ~115 | Terminal sp² carbon (=CH₂). Less substituted vinylic carbons appear more upfield. |

| C3 | ~48 | Methylene carbon attached to chlorine (-CH₂Cl). The electronegative chlorine atom causes a significant downfield shift. |

| C4 | ~26 | Methylene carbon of the ethyl group (-CH₂-). A typical sp³ chemical shift. |

| C5 | ~12 | Methyl carbon of the ethyl group (-CH₃). The most upfield signal, as expected for a terminal methyl group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequencies (¹H and ¹³C) and shims the magnetic field to optimize its homogeneity, which is critical for high resolution.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Sources

- 1. Buy 1-Butene, 2-(chloromethyl)- | 23010-02-8 [smolecule.com]

- 2. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]

- 3. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]

- 5. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of "1-Butene, 2-(chloromethyl)-" (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1-Butene, 2-(chloromethyl)-

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the key physical properties of 1-Butene, 2-(chloromethyl)-, a reactive alkene derivative of interest in synthetic chemistry. As a crucial reagent, understanding its physical characteristics, such as boiling point and density, is paramount for its safe handling, purification, and application in complex synthetic pathways. This document moves beyond simple data presentation to offer insights into the experimental determination of these properties, grounding theoretical knowledge in practical, validated laboratory protocols.

Introduction to 1-Butene, 2-(chloromethyl)-

1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene and synonyms like β-Ethallyl chloride, is a chlorinated hydrocarbon with the chemical formula C₅H₉Cl.[1][2] Its structure features a butene backbone with a chloromethyl group attached to the second carbon, rendering it a versatile building block in organic synthesis. For instance, it serves as a useful reagent for palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[3] Accurate knowledge of its physical properties is a prerequisite for its effective use, ensuring precision in reaction stoichiometry, purification processes, and safety protocols.

Core Physical Properties

The fundamental physical constants for 1-Butene, 2-(chloromethyl)- are summarized below. These values are critical for laboratory-scale use and process scale-up.

| Property | Value | Conditions | Source |

| Boiling Point | 101°C | at 760 mmHg | [4] |

| Density | 0.891 g/cm³ | Not Specified | [4] |

| Molecular Weight | 104.58 g/mol | [2] | |

| CAS Number | 23010-02-8 | [1][2][4] |

Section 1: Boiling Point and its Experimental Determination

The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For 1-Butene, 2-(chloromethyl)-, the reported boiling point of 101°C at standard pressure suggests it is a relatively volatile liquid.[4] This value is not only a key identifier but also dictates the appropriate conditions for its purification by distillation.

Expertise in Practice: The Rationale Behind Distillation

Distillation is the gold-standard technique for purifying liquids based on differences in their boiling points. For a compound like 1-Butene, 2-(chloromethyl)-, this method effectively separates it from non-volatile impurities or solvents with significantly different boiling points. The choice of atmospheric distillation is appropriate given its boiling point is well below the decomposition temperature of most organic molecules and does not require specialized vacuum equipment.

Protocol: Boiling Point Determination via Atmospheric Distillation

This protocol describes a self-validating system for verifying the boiling point of a sample of 1-Butene, 2-(chloromethyl)-.

Methodology Steps:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Charging: Charge the round-bottom flask with the 1-Butene, 2-(chloromethyl)- sample and add a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in thermal equilibrium with the liquid.

-

Heating and Condensation: Begin gently heating the flask using a heating mantle. As the liquid boils, vapor will rise, and upon reaching the condenser, it will cool and liquefy, dripping into the receiving flask.

-

Data Recording: Record the temperature at which a stable and continuous distillation occurs. This temperature, observed when the first drop of distillate falls into the receiving flask and remains constant, is the boiling point.

-

Validation: The observed boiling point should be corrected for any significant deviation from standard atmospheric pressure (760 mmHg) if necessary. A sharp, stable boiling point is a strong indicator of the compound's purity.

Visualization: Distillation Workflow

Caption: Workflow for Boiling Point Determination by Distillation.

Section 2: Density and its Experimental Measurement

Density, the mass per unit volume, is another intrinsic physical property useful for substance identification and for converting between mass and volume, a common requirement in laboratory settings. The reported density for 1-Butene, 2-(chloromethyl)- is 0.891 g/cm³.[4]

Expertise in Practice: The Precision of Pycnometry

To accurately determine the density of a liquid, the use of a pycnometer, or specific gravity bottle, is a highly reliable method. This technique provides a self-validating system because it relies on precise mass measurements of a very accurately known volume. Temperature control is paramount, as the density of liquids is temperature-dependent.

Protocol: Density Measurement Using a Pycnometer

Methodology Steps:

-

Pycnometer Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Initial Mass: Accurately weigh the empty, dry pycnometer (m₁).

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the 1-Butene, 2-(chloromethyl)- sample at the same temperature.

-

Final Mass: Weigh the pycnometer filled with the sample (m₃).

-

Density Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Visualization: Pycnometry Workflow

Caption: Workflow for Density Measurement using a Pycnometer.

References

-

1-Butene, 2-(chloromethyl)- - NIST WebBook. [Link]

-

2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem. [Link]

Sources

"1-Butene, 2-(chloromethyl)-" stability and reactivity profile

An In-depth Technical Guide to the Stability and Reactivity of 1-Butene, 2-(chloromethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Allylic Halide

1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene, is a chlorinated hydrocarbon with the molecular formula C₅H₉Cl.[1][2] This compound is a structurally intriguing and highly reactive molecule, categorized as an allylic chloride. Its architecture, featuring a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond, is the primary determinant of its chemical personality.[3] This arrangement confers a high degree of reactivity, making it a valuable intermediate and building block in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1][4]

This guide provides a comprehensive exploration of the stability and reactivity profile of 2-(chloromethyl)-1-butene, grounded in its structural attributes. We will delve into the mechanistic underpinnings of its reactions, provide practical guidance on its handling and storage, and illustrate its synthetic utility.

Molecular Structure and Physicochemical Properties

The key to understanding the behavior of 2-(chloromethyl)-1-butene lies in its molecular structure. The presence of a π-system (the C=C double bond) in conjugation with the C-Cl σ-bond dictates its reactivity. This allylic system is more reactive than a corresponding saturated alkyl halide because of the stabilization of reaction intermediates and transition states.[3][5]

The molecule's physical properties are summarized in the table below, providing essential data for its handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [1][2] |

| CAS Number | 23010-02-8 | [2][6] |

| Appearance | Colorless oil/liquid | [1][4] |

| Boiling Point | ~101 °C at 760 mmHg | [1][7] |

| Density | 0.891 g/cm³ | [1][7] |

| Flash Point | 6.8 °C | [1][7] |

| Vapor Pressure | 41.3 mmHg at 25 °C | [1][7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [4][8] |

| SMILES | CCC(=C)CCl | [1][2] |

Stability Profile and Handling

While a valuable reagent, the inherent reactivity of 2-(chloromethyl)-1-butene necessitates careful storage and handling to ensure its integrity and laboratory safety.

Inherent Stability and Hazards

2-(chloromethyl)-1-butene is stable under recommended storage conditions but is sensitive to light.[4][8] Its high volatility and low flash point mean that its vapors can form explosive mixtures with air. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.

Due to its nature as a reactive alkylating agent, it is considered toxic, corrosive to skin and eyes, and potentially carcinogenic.[1] Inhalation or ingestion can be harmful.[1]

Recommended Storage and Handling Protocols

To maintain chemical stability and ensure safety, the following protocols are essential:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Refrigeration is recommended.[10] Opened containers must be carefully resealed and kept upright to prevent leakage.

-

Handling: All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[11] Personal protective equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves, is mandatory. Use of explosion-proof electrical equipment is crucial due to the flammability of the compound.[10][11] Measures to prevent the buildup of electrostatic charge, such as grounding equipment, should be implemented.[10]

The following workflow outlines the critical steps for safe handling and use of 2-(chloromethyl)-1-butene in an experimental setting.

Caption: General workflow for the safe handling of 2-(chloromethyl)-1-butene.

Reactivity Profile: A Tale of Two Reaction Centers

The reactivity of 2-(chloromethyl)-1-butene is dominated by two key features: the allylic chloride functionality and the carbon-carbon double bond. This dual reactivity makes it a versatile synthetic tool.

Nucleophilic Substitution Reactions

As an allylic halide, 2-(chloromethyl)-1-butene is an excellent substrate for nucleophilic substitution reactions, exhibiting significantly higher reactivity than its saturated counterparts.[3][12] This enhanced reactivity is attributed to the electronic influence of the adjacent π-bond, which stabilizes both Sₙ2 transition states and Sₙ1 carbocation intermediates.[3][5]

-

Sₙ2 Mechanism: The bimolecular (Sₙ2) pathway is favored by the stabilization of the transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon undergoing substitution, delocalizing the electron density of the transition state and lowering its energy.[12][13] This makes the carbon atom more susceptible to backside attack by a nucleophile.

-

Sₙ1 Mechanism: The unimolecular (Sₙ1) pathway is also viable due to the formation of a resonance-stabilized allylic carbocation upon the departure of the chloride leaving group.[3][5][14] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and the rate of its formation.

Caption: Competing Sₙ1 and Sₙ2 pathways for 2-(chloromethyl)-1-butene.

This high reactivity allows for the facile introduction of a wide range of functional groups by reacting 2-(chloromethyl)-1-butene with various nucleophiles, such as amines, alcohols, and carboxylates.[3]

General Protocol for Nucleophilic Substitution

This protocol is a generalized procedure adaptable for various nucleophiles.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-1-butene (1.0 equivalent) in a suitable dry solvent (e.g., THF, Acetone, or DMSO).

-

Addition of Nucleophile: Add the chosen nucleophile (1.0-1.5 equivalents) to the stirred solution. If the nucleophile is a solid, it may be added directly; if it is a liquid, it can be added dropwise. For weaker nucleophiles, a non-nucleophilic base may be required to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux), and the progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified using an appropriate technique, such as column chromatography or distillation.

Reactions at the Double Bond

The alkene functionality in 2-(chloromethyl)-1-butene is electron-rich and can act as a nucleophile, making it susceptible to electrophilic addition reactions.[15] Reagents like hydrogen halides (HX) or halogens (X₂) can add across the double bond.[1] The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[15]

Polymerization